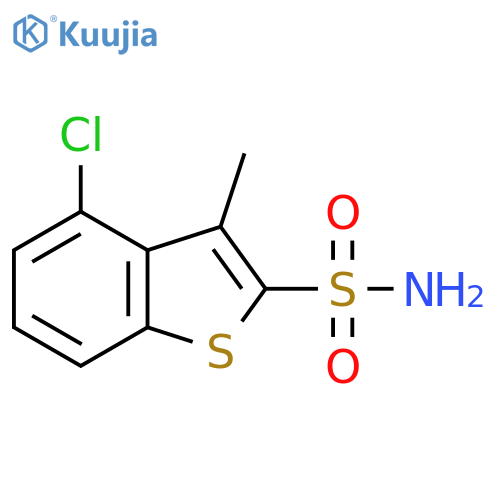

Cas no 2580186-21-4 (4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide)

4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2580186-21-4

- 4-chloro-3-methyl-1-benzothiophene-2-sulfonamide

- EN300-27733794

- 4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide

-

- インチ: 1S/C9H8ClNO2S2/c1-5-8-6(10)3-2-4-7(8)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)

- InChIKey: NOSSXEIATQMXJY-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC2=C1C(C)=C(S2)S(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 260.9684985g/mol

- どういたいしつりょう: 260.9684985g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 96.8Ų

4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27733794-0.05g |

4-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

2580186-21-4 | 95.0% | 0.05g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-27733794-0.25g |

4-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

2580186-21-4 | 95.0% | 0.25g |

$1170.0 | 2025-03-19 | |

| Enamine | EN300-27733794-0.5g |

4-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

2580186-21-4 | 95.0% | 0.5g |

$1221.0 | 2025-03-19 | |

| Enamine | EN300-27733794-1.0g |

4-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

2580186-21-4 | 95.0% | 1.0g |

$1272.0 | 2025-03-19 | |

| Enamine | EN300-27733794-10.0g |

4-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

2580186-21-4 | 95.0% | 10.0g |

$5467.0 | 2025-03-19 | |

| Enamine | EN300-27733794-0.1g |

4-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

2580186-21-4 | 95.0% | 0.1g |

$1119.0 | 2025-03-19 | |

| Enamine | EN300-27733794-1g |

4-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

2580186-21-4 | 1g |

$1272.0 | 2023-09-10 | ||

| Enamine | EN300-27733794-5g |

4-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

2580186-21-4 | 5g |

$3687.0 | 2023-09-10 | ||

| Enamine | EN300-27733794-5.0g |

4-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

2580186-21-4 | 95.0% | 5.0g |

$3687.0 | 2025-03-19 | |

| Enamine | EN300-27733794-2.5g |

4-chloro-3-methyl-1-benzothiophene-2-sulfonamide |

2580186-21-4 | 95.0% | 2.5g |

$2492.0 | 2025-03-19 |

4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide 関連文献

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

4-Chloro-3-methyl-1-benzothiophene-2-sulfonamideに関する追加情報

4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide: A Comprehensive Overview

The compound 4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide (CAS No. 2580186-21-4) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring structure. The presence of a sulfonamide group further enhances its functional versatility, making it a subject of interest in both academic research and industrial development.

Recent studies have highlighted the unique properties of benzothiophene derivatives, particularly their role in drug discovery and material science. The sulfonamide group in this compound is known to exhibit strong hydrogen bonding capabilities, which can significantly influence the molecule's solubility, stability, and bioavailability. These characteristics make 4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide a promising candidate for applications in pharmaceuticals, where precise control over molecular interactions is crucial.

One of the most notable advancements involving this compound is its application in the development of novel therapeutic agents. Researchers have explored its potential as a scaffold for designing inhibitors of key enzymes involved in various disease pathways. For instance, studies have demonstrated that benzothiophene-based sulfonamides can effectively inhibit kinases, which are critical targets in cancer therapy. The chlorine substituent at position 4 and the methyl group at position 3 further modulate the electronic properties of the molecule, enhancing its binding affinity to target proteins.

In addition to its pharmaceutical applications, 4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide has shown promise in materials science. Its aromatic structure and functional groups make it suitable for use in organic electronics, where such molecules can serve as building blocks for semiconductors or light-emitting materials. Recent research has focused on optimizing its electronic properties through structural modifications, paving the way for its integration into next-generation electronic devices.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the sulfonamide group is typically achieved through nucleophilic substitution or coupling reactions, while the substitution pattern on the benzothiophene ring is carefully controlled to ensure optimal reactivity and selectivity. These synthetic strategies not only highlight the molecule's versatility but also underscore the importance of precise chemical engineering in developing high-performance materials.

From an environmental standpoint, the development and application of 4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide must adhere to stringent safety and sustainability standards. Researchers are actively exploring greener synthesis routes and evaluating the compound's biodegradability to minimize its ecological footprint. Such efforts align with global initiatives aimed at promoting sustainable chemistry and reducing waste in industrial processes.

In conclusion, 4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application research, positions it as a key player in both academic and industrial landscapes. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to make significant contributions to fields ranging from drug discovery to materials science.

2580186-21-4 (4-Chloro-3-methyl-1-benzothiophene-2-sulfonamide) 関連製品

- 2228877-65-2(methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate)

- 2228345-93-3(1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridine)

- 2228375-61-7(3-(1,3-dimethyl-1H-pyrazol-5-yl)pentanedioic acid)

- 920376-84-7(N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)propanamide)

- 1114945-15-1(3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine)

- 2171145-47-2(2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid)

- 1774901-23-3(4-Chloro-8-isobutyl-8H-pteridin-7-one)

- 2549045-03-4(6-(oxetan-2-yl)methoxypyridine-3-carbonitrile)

- 2172601-70-4(ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate)

- 2228347-50-8(2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine)